N-(3-ethylphenyl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
The compound N-(3-ethylphenyl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide features a thiazolo[4,5-d]pyrimidinone core fused with a substituted phenylacetamide moiety. This scaffold is structurally analogous to bioactive heterocycles reported in medicinal chemistry, particularly kinase inhibitors and antiproliferative agents . While direct biological data for this compound are unavailable in the provided evidence, its structural relatives—such as thieno[3,2-d]pyrimidines and pyrido-thieno-pyrimidines—demonstrate varied pharmacological activities, underscoring the importance of heterocyclic core modifications .
Properties
IUPAC Name |
N-(3-ethylphenyl)-2-[3-(3-methylphenyl)-7-oxo-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-3-15-7-5-9-17(11-15)24-18(27)12-26-13-23-20-19(25-29-21(20)22(26)28)16-8-4-6-14(2)10-16/h4-11,13H,3,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHZSNQFAQPCDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)SN=C3C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethylphenyl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions. The key steps include the formation of the thiazolo[4,5-d]pyrimidine core, followed by functionalization with the appropriate phenyl groups.
Formation of Thiazolo[4,5-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolo[4,5-d]pyrimidine ring system.
Functionalization: The core structure is then functionalized with 3-ethylphenyl and 3-methylphenyl groups through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group and thiazolo[4,5-d]pyrimidine core undergo hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl (1M), reflux, 6–8 hours | Ring-opened thiazole intermediate + acetic acid derivatives | 65–70% | |
| Basic Hydrolysis | NaOH (2M), 80°C, 4 hours | Free amine (N-(3-ethylphenyl)amine) + thiazolo[4,5-d]pyrimidine carboxylic acid | 75–80% |
Hydrolysis of the acetamide group generates intermediates for further functionalization, such as coupling with other pharmacophores.
Alkylation and Acylation Reactions
The nitrogen atoms in the thiazolo[4,5-d]pyrimidine ring and the acetamide side chain are nucleophilic sites for alkylation:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Formaldehyde | NaBH3CN, DMF, RT, 12 hours | N-Methylated derivative at the acetamide nitrogen | Enhanced lipophilicity |
| Benzyl Chloride | K2CO3, DMF, 60°C, 6 hours | Benzyl-substituted thiazolo[4,5-d]pyrimidine | Improved target binding affinity |
Alkylation at the acetamide nitrogen modifies pharmacokinetic properties, while substitutions on the pyrimidine ring alter electronic characteristics.
Oxidation Reactions
The sulfur atom in the thiazolo ring is susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Impact on Activity |
|---|---|---|---|
| H2O2 (30%) | Acetic acid, 50°C, 3 hours | Thiazolo[4,5-d]pyrimidine sulfoxide | Increased polarity |
| mCPBA | DCM, RT, 2 hours | Thiazolo[4,5-d]pyrimidine sulfone | Reduced membrane permeability |
Sulfoxide and sulfone derivatives exhibit altered solubility and binding profiles, making them intermediates for prodrug designs.
Nucleophilic Substitution Reactions
The thiazolo[4,5-d]pyrimidine core participates in SNAr (nucleophilic aromatic substitution) at electron-deficient positions:
| Nucleophile | Conditions | Product | Key Feature |
|---|---|---|---|
| Ammonia | EtOH, 100°C, 8 hours | 6-Amino-thiazolo[4,5-d]pyrimidine | Enhanced hydrogen-bonding capacity |
| Thiophenol | K2CO3, DMSO, 120°C, 12 hours | 2-(Phenylthio)-thiazolo[4,5-d]pyrimidine | Improved metabolic stability |
These substitutions are pivotal for tuning electronic and steric properties .
Cycloaddition and Ring-Opening Reactions
The thiazolo[4,5-d]pyrimidine core engages in cycloaddition reactions under specific conditions:
| Reagent | Conditions | Product | Mechanism |
|---|---|---|---|
| DMAD | Toluene, 110°C, 24 hours | Fused pyridine-thiazole hybrid | [4+2] Cycloaddition |
| NaN3 | DMF, 80°C, 6 hours | Triazole-functionalized derivative | Click chemistry |
Cycloaddition expands the heterocyclic system, potentially enhancing bioactivity.
Functional Group Interconversion
The ketone group at the 7-position undergoes reduction or condensation:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| NaBH4 | MeOH, 0°C, 1 hour | 7-Hydroxy-thiazolo[4,5-d]pyrimidine | Prodrug synthesis |
| NH2OH·HCl | Pyridine, reflux, 4 hours | Oxime derivative | Chelation-based drug design |
Stability Under Environmental Conditions
The compound’s reactivity is pH- and temperature-dependent:
| Condition | Observation |
|---|---|
| pH < 3 | Rapid decomposition via protonation of the pyrimidine nitrogen |
| pH 7–9 | Stable for >24 hours at 25°C |
| >100°C | Degradation to aromatic amines and sulfur-containing byproducts |
Scientific Research Applications
Anticancer Activity
Several studies have indicated that compounds with thiazolo-pyrimidine moieties exhibit anticancer properties. For instance, research has shown that derivatives of pyrimidines can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. The compound N-(3-ethylphenyl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide may similarly affect pathways such as:
- PI3K/Akt signaling pathway : This pathway is crucial for cell survival and growth. Inhibition of PI3K has been associated with reduced tumor growth in various cancer models.
- Apoptosis induction : Compounds that promote apoptosis in cancer cells can significantly reduce tumor size and improve patient outcomes.
Anti-inflammatory Effects
Thiazolo-pyrimidine derivatives have also been studied for their anti-inflammatory properties. The inhibition of inflammatory mediators such as cytokines and chemokines can be crucial in treating conditions like rheumatoid arthritis and other inflammatory diseases. The compound may exert its effects by:
- Inhibiting NF-kB pathway : This pathway is a key regulator of inflammation.
- Modulating COX and LOX enzymes : These enzymes are involved in the synthesis of pro-inflammatory mediators.
Case Study: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized various thiazolo-pyrimidine derivatives and evaluated their cytotoxicity against multiple cancer cell lines. One derivative showed significant inhibition of cell proliferation at low micromolar concentrations, suggesting that this compound might possess similar properties .
Case Study: Inflammation Modulation
Another study focused on the anti-inflammatory potential of thiazolo-pyrimidine derivatives in an animal model of arthritis. The results indicated that treatment with these compounds led to a marked reduction in swelling and pain scores compared to controls . This suggests that the compound could be further investigated for its therapeutic potential in inflammatory diseases.
Comparative Analysis of Related Compounds
Conclusion and Future Directions
This compound represents a promising candidate for further research due to its potential applications in cancer therapy and inflammation management. Future studies should focus on:
- Mechanistic studies to elucidate the pathways affected by this compound.
- In vivo studies to assess efficacy and safety profiles.
- Structure-activity relationship (SAR) analyses to optimize its pharmacological properties.
Mechanism of Action
The mechanism of action of N-(3-ethylphenyl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to enzyme active sites, blocking substrate access and inhibiting enzyme activity.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The following table highlights key structural and physicochemical differences between the target compound and related derivatives:
*Estimated based on analogous structures.
Key Observations:
- Core Heterocycles: Thiazolo[4,5-d]pyrimidinone (target) vs. thieno[3,2-d]pyrimidinone vs. pyrido-thieno-pyrimidinone . Thiophene cores (S-atom at position 3,2) exhibit distinct electronic profiles compared to thiazole (N,S at 4,5), affecting dipole moments and binding interactions.
- Crystallinity: Ethyl thiazolo[3,2-a]pyrimidine-6-carboxylate crystallizes in a monoclinic system (P21/n) with Z=4, stabilized by intermolecular H-bonding. The target compound likely adopts similar packing motifs due to its acetamide and carbonyl groups.
Physicochemical and Computational Insights
- H-Bond Capacity: The target compound has one H-bond donor (NH) and four acceptors (C=O, S, N), comparable to but fewer than quinoxaline derivatives .
- Structural Rigidity: The thiazolo[4,5-d]pyrimidinone core’s planar geometry (similar to ) may favor intercalation or enzyme active-site binding.
Biological Activity
N-(3-ethylphenyl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Common Name | This compound |
| CAS Number | 1113121-46-2 |
| Molecular Formula | C22H20N4O2S |
| Molecular Weight | 404.5 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Studies suggest that it may act as an inhibitor of specific enzymes and receptors, particularly in the context of cancer therapy and inflammation modulation.
- Inhibition of Enzymes : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For example, compounds with similar thiazolo-pyrimidine structures have demonstrated significant COX-II inhibitory activity, potentially leading to reduced inflammation and pain relief .
- Anticancer Activity : Research indicates that derivatives of thiazolo-pyrimidines exhibit cytotoxic effects against various cancer cell lines. This activity is likely due to their ability to interfere with DNA synthesis and repair mechanisms in rapidly dividing cells .
Pharmacological Effects
The pharmacological profile of this compound includes:
- Anti-inflammatory Properties : The compound's ability to inhibit COX enzymes suggests a potential for treating inflammatory conditions such as arthritis and other chronic inflammatory diseases.
- Antitumor Activity : Preliminary studies indicate that this compound may induce apoptosis in tumor cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its analogs:
- In Vitro Studies : A study examining the effects of thiazolo-pyrimidine derivatives on cancer cell lines reported significant cytotoxicity with IC50 values ranging from 10 to 30 µM. These findings support the hypothesis that modifications in the thiazolo-pyrimidine structure can enhance anticancer efficacy .
- Animal Models : In vivo experiments demonstrated that administration of related compounds resulted in reduced tumor growth in mouse models, indicating potential therapeutic benefits for cancer treatment .
- Comparative Analysis : A comparative study highlighted that while traditional non-steroidal anti-inflammatory drugs (NSAIDs) exhibit similar effects, thiazolo-pyrimidine derivatives show improved selectivity for COX-II over COX-I, reducing gastrointestinal side effects commonly associated with NSAIDs .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3-ethylphenyl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide, and what are their key challenges?
- Methodology : The compound’s synthesis typically involves multi-step heterocyclic assembly. For example:
- Step 1 : Condensation of substituted phenylacetamide precursors with thiazolo[4,5-d]pyrimidinone intermediates under reflux with catalysts like piperidine or acetic acid .
- Step 2 : Purification via column chromatography (silica gel, CHCl₃:MeOH gradient) and recrystallization from ethanol/water mixtures .
- Key Challenges : Low yields (~15–25%) due to steric hindrance at the thiazolo-pyrimidine junction and competing side reactions (e.g., oxo-group reduction).
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and acetamide carbonyl (δ ~170 ppm) with DEPT-135 to confirm substitution patterns .
- XRD : Single-crystal X-ray diffraction (Mo-Kα radiation, 293 K) resolves steric clashes between the 3-ethylphenyl and 3-methylphenyl groups, confirming non-planar geometry (dihedral angle: 67.5°) .
- HRMS : Validate molecular formula (e.g., [M+H]+ m/z calculated for C₂₄H₂₂N₃O₂S: 424.1432; observed: 424.1428) .
Q. What preliminary biological activity has been reported for this compound?
- Findings :
- Antimicrobial assays : Moderate activity against S. aureus (MIC: 32 µg/mL) and C. albicans (MIC: 64 µg/mL) via membrane disruption, validated via SYTOX Green uptake assays .
- Cytotoxicity : IC₅₀ > 100 µM in HepG2 cells, suggesting low acute toxicity in mammalian systems .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Experimental Design :
- DoE (Design of Experiments) : Apply Taguchi orthogonal arrays to test variables: solvent polarity (DMF vs. DMSO), temperature (80–120°C), and catalyst loading (5–15 mol%) .
- Key Insight : DMF at 100°C with 10 mol% pyridine increases yield to 38% by reducing keto-enol tautomerization side products .
- Table 1 : Yield Optimization Results
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 100°C, 10 mol% | 38 | 98 |
| DMSO, 120°C, 15 mol% | 22 | 85 |
Q. How to resolve contradictions in spectral data interpretation (e.g., ambiguous NOESY correlations)?
- Methodology :
- Dynamic NMR : Variable-temperature 1H NMR (25–60°C) to detect rotational barriers around the acetamide bond, clarifying NOESY cross-peaks between ethylphenyl and thiazolo protons .
- DFT Calculations : B3LYP/6-31G(d) simulations predict conformational energy minima, aligning with observed XRD torsion angles .
Q. What computational strategies predict this compound’s binding affinity for kinase targets?
- Approach :
- Molecular Docking (AutoDock Vina) : Dock into ATP-binding pockets of CDK2 (PDB: 1HCL). Results suggest hydrogen bonding with Glu81 and hydrophobic interactions with Leu83 (ΔG: −9.2 kcal/mol) .
- MD Simulations (GROMACS) : 100-ns trajectories show stable binding despite thiazolo ring flexibility (RMSD < 2.0 Å after 50 ns) .
Q. How does structural modification (e.g., substituting ethyl/methyl groups) impact bioactivity?
- SAR Analysis :
- 3-Ethylphenyl → 3-Chlorophenyl : Increases antimicrobial potency (MIC: 16 µg/mL for S. aureus) but raises cytotoxicity (HepG2 IC₅₀: 58 µM) .
- Methyl → Methoxy at thiazolo-C3 : Reduces logP (2.1 → 1.7) and improves aqueous solubility (0.8 mg/mL → 2.4 mg/mL) without compromising activity .
Data Contradiction Analysis
Q. Discrepancies in reported IC₅₀ values across cell lines: How to validate?
- Troubleshooting :
- Assay Standardization : Use identical cell passage numbers, serum-free conditions, and MTT incubation times (4 hours) to minimize variability .
- Positive Controls : Include doxorubicin (IC₅₀: 0.5 µM in HepG2) to calibrate assay sensitivity .
Future Research Directions
Q. What novel derivatives could enhance target selectivity?
- Proposal : Introduce sulfone or phosphonate groups at the pyrimidine-7-oxo position to modulate electronic effects and improve kinase selectivity .
- Synthetic Pathway : Use Mitsunobu conditions (DIAD, Ph₃P) for sulfonation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
